molecular formula C9H7F2NO4 B12830413 Ethyl 2,4-difluoro-3-nitrobenzoate

Ethyl 2,4-difluoro-3-nitrobenzoate

Cat. No.: B12830413
M. Wt: 231.15 g/mol
InChI Key: VKOJQZTYTKLHSR-UHFFFAOYSA-N
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Description

No data is available in the provided evidence to describe this compound. Based on general chemical knowledge, it is a substituted benzoate ester with fluorine and nitro groups at the 2,4- and 3-positions, respectively. Such compounds are often intermediates in pharmaceuticals or agrochemicals due to their electron-withdrawing substituents, which influence reactivity and stability.

Properties

Molecular Formula

C9H7F2NO4

Molecular Weight

231.15 g/mol

IUPAC Name

ethyl 2,4-difluoro-3-nitrobenzoate

InChI

InChI=1S/C9H7F2NO4/c1-2-16-9(13)5-3-4-6(10)8(7(5)11)12(14)15/h3-4H,2H2,1H3

InChI Key

VKOJQZTYTKLHSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-difluoro-3-nitrobenzoate typically involves a multi-step process:

    Nitration: The starting material, 2,4-difluorobenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid. This introduces the nitro group at the 3-position of the benzene ring.

    Esterification: The resulting 2,4-difluoro-3-nitrobenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-difluoro-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Ethyl 2,4-difluoro-3-aminobenzoate.

    Substitution: Products depend on the nucleophile used, such as ethyl 2-amino-4-fluoro-3-nitrobenzoate.

    Hydrolysis: 2,4-difluoro-3-nitrobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 2,4-difluoro-3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Material Science: It is used in the development of novel materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of ethyl 2,4-difluoro-3-nitrobenzoate and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the following distinctions can be inferred from the unrelated compounds listed:

Structural Comparison

Compound Class Core Structure Key Substituents Applications (Evidence Source)
Ethyl 2,4-difluoro-3-nitrobenzoate Benzoate ester 2,4-difluoro; 3-nitro; ethoxy ester Likely intermediate (no data)
Benzothiazole derivatives () Benzothiazole ring Trifluoromethyl, methoxy, dimethoxy Pharmaceutical/Agrochemical candidates
Pesticide amides/sulfonamides () Aromatic amides/sulfonamides Dichlorophenyl, difluorophenyl, sulfonyl Herbicides, plant growth regulators

Functional Group Analysis

  • Electron-withdrawing groups : The nitro and fluorine groups in this compound enhance electrophilic substitution reactivity compared to the methoxy or trifluoromethyl groups in benzothiazole derivatives .
  • Ester vs. Amide/Sulfonamide : The ethoxy ester group in the target compound may confer different solubility and metabolic stability compared to the amide/sulfonamide moieties in pesticide chemicals like diflufenican or sulfentrazone .

Research Findings

No experimental data or comparative studies on this compound are available in the provided evidence. The compounds in and are unrelated in both structure and application, limiting direct comparisons.

Critical Limitations

  • Evidence Gaps : The provided materials lack benzoate esters, nitro-aromatics, or fluorine-substituted intermediates.
  • Speculative Analysis : The above comparisons are extrapolated from general chemical principles rather than direct evidence.

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